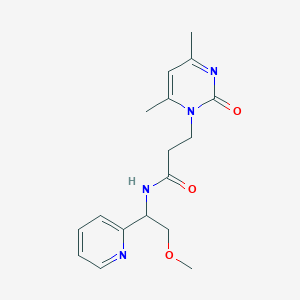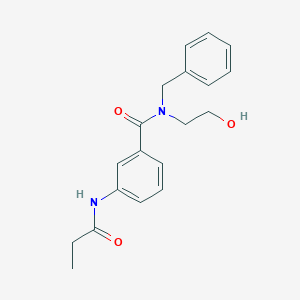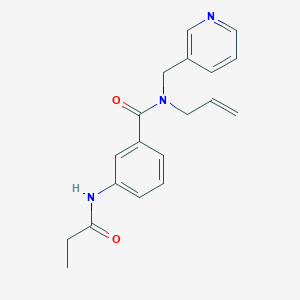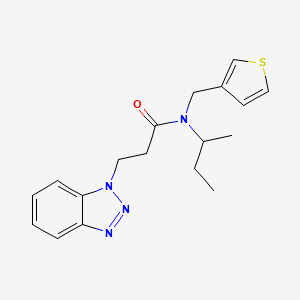![molecular formula C17H22ClNO2 B5902681 (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol, also known as BCMF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCMF has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol can modulate various biochemical and physiological processes in the body. (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is its potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy. However, one limitation of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
Future research on (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol could focus on identifying the specific enzymes and signaling pathways that are targeted by the compound. In addition, further studies could investigate the potential of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases. Furthermore, research could focus on developing more effective methods for synthesizing and delivering (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol to increase its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with sec-butylamine to form the intermediate, N-(sec-butyl-2-chlorobenzyl)amine. This intermediate is then reacted with furfural in the presence of a reducing agent to yield (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol.
Aplicaciones Científicas De Investigación
Researchers have investigated the potential therapeutic applications of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol in various fields. In the field of cancer research, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propiedades
IUPAC Name |
[5-[[butan-2-yl-[(2-chlorophenyl)methyl]amino]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-3-13(2)19(10-14-6-4-5-7-17(14)18)11-15-8-9-16(12-20)21-15/h4-9,13,20H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSQDJZBKWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=CC=C1Cl)CC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline](/img/structure/B5902663.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)


![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)